Home > Products > Screening Compounds P29702 > 1-(4-Ethoxyphenyl)-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione
1-(4-Ethoxyphenyl)-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione -

1-(4-Ethoxyphenyl)-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione

Catalog Number: EVT-4550965
CAS Number:
Molecular Formula: C23H28N4O3
Molecular Weight: 408.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethosuximide

Compound Description: Ethosuximide (1) is a medication primarily used to treat absence seizures. [] It belongs to the succinimide class of anticonvulsants. []

Relevance: Ethosuximide shares the core 2,5-pyrrolidinedione ring structure with 1-(4-ethoxyphenyl)-3-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}-2,5-pyrrolidinedione. Research on ethosuximide, particularly with regards to its interaction with lanthanide shift reagents, provides insights into the potential interactions and spectral characteristics of similar compounds, including the target compound. []


2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

Compound Description: DU 125530 is a selective, silent 5-HT1A receptor antagonist under clinical development for the treatment of anxiety and mood disorders. [] It demonstrates high occupancy of human brain 5-HT1A receptors at doses that produce minimal acute side effects. []


N-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide Trihydrochloride (WAY-100635)

Compound Description: WAY-100635 is a highly potent and selective 5-HT1A receptor antagonist used extensively in research. [, , , , , , , , , , , , , , , , , , , ] It has been employed in positron emission tomography studies to assess 5-HT1A receptor occupancy by other drugs. [] WAY-100635 demonstrates potent antagonism at both presynaptic and postsynaptic 5-HT1A receptors. []


trans-2-[[4-(1H-3-Indolyl)cyclohexyl]ethyl]-4-(2-pyridinyl)piperazine (30a)

Compound Description: Compound 30a is a partial agonist of dopamine D2 receptors. [] It causes a decrease in dopamine synthesis and release, as well as dopamine neuronal firing. []

Relevance: This compound, like 1-(4-ethoxyphenyl)-3-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}-2,5-pyrrolidinedione, possesses a piperazine ring substituted with a 2-pyridinyl group and an extended alkyl chain. Although 30a interacts with dopamine D2 receptors, the structural similarities suggest the target compound could also have some affinity for dopaminergic receptors, albeit potentially with different effects due to the structural variations. []


(R)-N-(2-Methyl-(4-indolyl-1-piperazinyl)-ethyl)-N-(2-pyridinyl)-cyclohexane Carboxamide (WAY-101405)

Compound Description: WAY-101405 is a potent, selective, and orally bioavailable 5-HT1A receptor silent antagonist that is effective in preclinical memory paradigms. [] It has shown efficacy in reversing cognitive impairment in rodent models. []

Relevance: The piperazinyl-ethyl-pyridinyl motif present in WAY-101405 is also found in 1-(4-ethoxyphenyl)-3-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}-2,5-pyrrolidinedione. This shared structural feature, combined with WAY-101405's role in cognitive processes, suggests the target compound may also impact cognitive function, possibly through interaction with 5-HT1A receptors. []


ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]

Compound Description: ABT-239 is a potent and selective non-imidazole histamine H3 receptor antagonist with high affinity for both rat and human H3 receptors. [, ] It exhibits broad efficacy in animal models of ADHD, Alzheimer's disease, and schizophrenia. []

Relevance: Although ABT-239 targets H3 receptors, its extended alkyl chain linked to a substituted nitrogen atom (methylpyrrolidinyl) resembles a structural element present in 1-(4-ethoxyphenyl)-3-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}-2,5-pyrrolidinedione. While the target compound is likely to have a different primary target, this shared structural element could influence its pharmacokinetic properties and potentially contribute to secondary pharmacological activities. []


3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

Compound Description: TZB-30878 is a novel compound with dual effects as a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist. [] It demonstrates efficacy in an experimental model of diarrhea-predominant irritable bowel syndrome (d-IBS). []

Relevance: Both TZB-30878 and 1-(4-ethoxyphenyl)-3-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}-2,5-pyrrolidinedione feature a piperazine ring linked to an extended alkyl chain ending in a heterocyclic group. This structural resemblance, along with the involvement of both compounds in 5-HT receptor-mediated pathways, suggests the target compound may also influence gastrointestinal function, possibly by interacting with 5-HT receptors. []


1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl]-2-imidazolidinone (Sertindole)

Compound Description: Sertindole (compound 14c) is an atypical neuroleptic drug with potent dopamine D2 and serotonin 5-HT2 receptor affinity. [] It is non-cataleptogenic and acts centrally as a dopamine D-2 and serotonin 5-HT2 antagonist. []

Relevance: While sertindole features a piperidine ring instead of the piperazine found in 1-(4-ethoxyphenyl)-3-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}-2,5-pyrrolidinedione, the shared presence of an extended alkyl chain linked to a substituted nitrogen atom and an aromatic system suggests potential for overlapping pharmacological activity. Both compounds may exhibit some interaction with dopaminergic and serotonergic receptors. []


1-[2-[4-[2,5-Dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1-piperidinyl]ethyl]-2-imidazolidinone

Compound Description: This compound belongs to a series of 3-(4-fluorophenyl)-1H-indoles substituted in the 1-position with a piperidinyl group. [] It demonstrates high affinity and selectivity for serotonin 5-HT2 receptors. []

Relevance: Similar to sertindole, this compound and 1-(4-ethoxyphenyl)-3-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}-2,5-pyrrolidinedione share a common structural motif: an extended alkyl chain linked to a substituted nitrogen and an aromatic system. This suggests a potential for shared pharmacological activity, particularly with regards to serotonergic 5-HT2 receptors, despite the variation in the specific heterocyclic ring. []


4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 is a potent, noncompetitive allosteric antagonist of the CCR5 receptor with potent antiviral effects against HIV-1. [] It demonstrates a unique divergence in its blockade of CCR5 function and chemokine binding. []

Relevance: While 873140 targets CCR5, its complex structure features a piperazine ring within a spirocyclic system, a motif reminiscent of the piperazine ring in 1-(4-ethoxyphenyl)-3-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}-2,5-pyrrolidinedione. The presence of this shared ring structure, despite the significant overall structural differences, indicates a potential for similar chemical properties and interactions with certain biological targets. []


(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

Compound Description: VUF11211 is a high-affinity CXCR3 antagonist with a piperazinyl-piperidine structure and two basic groups. [] It binds to the major pocket of the CXCR3 transmembrane domains, extending from the minor pocket. []

Relevance: VUF11211 and 1-(4-ethoxyphenyl)-3-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}-2,5-pyrrolidinedione both possess a piperazine ring substituted at the 1-position with an extended alkyl chain. Although VUF11211 targets CXCR3, this shared structural feature suggests the target compound might exhibit some affinity for chemokine receptors, including those related to CXCR3. []


(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

Compound Description: NBI-74330 is another high-affinity CXCR3 antagonist, belonging to the 8-azaquinazolinone class. [] Unlike VUF11211, it lacks basic groups and binds to the minor pocket of the CXCR3 transmembrane domains. []

Relevance: NBI-74330 shares a common structural element with 1-(4-ethoxyphenyl)-3-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}-2,5-pyrrolidinedione: a pyridinyl group connected to an extended alkyl chain. Although the overall structures and targets differ, this shared feature suggests that the target compound may possess some level of interaction with CXCR3 or related chemokine receptors. []


1-[[4-(Acetylamino)phenyl]methyl]-4-(2-phenylethyl)-4-piperidinecarboxylic acid, ethyl ester (CYM51010)

Compound Description: CYM51010 is a ligand that induces co-internalization of μ and δ opioid receptors when they are co-expressed. [] It drives this co-internalization through the δ opioid receptor, requiring an active conformation of both receptors. []

Relevance: Although CYM51010 acts on opioid receptors, its structure shares a similarity with 1-(4-ethoxyphenyl)-3-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}-2,5-pyrrolidinedione through the presence of a substituted piperidine ring linked to an extended alkyl chain. This structural feature suggests the target compound may also interact with opioid receptors, potentially exhibiting agonistic or antagonistic properties. []


7-[2-[4-(2-Chlorophenyl)piperazinyl]ethyl]-1,3-dimethylxanthine (KMUP-1)

Compound Description: KMUP-1 is a compound that protects against myocardial ischemia-induced apoptosis in H9c2 cells culture. [] It achieves this effect through the nitric oxide-guanosine 3',5'-cyclic monophosphate-protein kinase G signaling pathway. []

Relevance: KMUP-1 and 1-(4-ethoxyphenyl)-3-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}-2,5-pyrrolidinedione share a key structural motif: a piperazine ring substituted at the 1-position with a 2-chlorophenyl group. This shared pharmacophore suggests potential for similar biological activity, particularly related to cardiovascular effects. []


(±)-2,5-Dimethoxy-4-iodoamphetamine Hydrochloride (DOI)

Compound Description: DOI is a potent 5-HT2A receptor agonist commonly used in behavioral pharmacology research. [, , , , , ] It is often employed in drug discrimination paradigms and for studying the role of 5-HT2A receptors in various behavioral processes. [, , , ]

Relevance: Although DOI's primary target is the 5-HT2A receptor, its structure contains an amphetamine core with substitutions similar to the arylpiperazine motif found in 1-(4-ethoxyphenyl)-3-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}-2,5-pyrrolidinedione. This structural resemblance suggests the target compound might exhibit some interaction with serotonergic receptors, potentially influencing similar behavioral pathways. [, , , , , ]

Properties

Product Name

1-(4-Ethoxyphenyl)-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione

IUPAC Name

1-(4-ethoxyphenyl)-3-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]pyrrolidine-2,5-dione

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C23H28N4O3/c1-2-30-20-5-3-19(4-6-20)27-22(28)17-21(23(27)29)26-15-13-25(14-16-26)12-9-18-7-10-24-11-8-18/h3-8,10-11,21H,2,9,12-17H2,1H3

InChI Key

VTWITHAEHKCHKC-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CCC4=CC=NC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CCC4=CC=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.